molecular formula C12H17N B3199877 7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1017177-06-8

7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3199877
CAS No.: 1017177-06-8
M. Wt: 175.27 g/mol
InChI Key: ATSWFNCSCWWCIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline: is a nitrogen-containing heterocyclic compound. It is part of the tetrahydroisoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a tetrahydroisoquinoline core with a propan-2-yl substituent at the 7th position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The propan-2-yl group can be introduced through alkylation reactions using suitable alkyl halides.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as nitration, reduction, cyclization, and alkylation, optimized for large-scale production with high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the tetrahydroisoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Halogenating agents, alkyl halides, and nucleophiles like amines or thiols are frequently employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized tetrahydroisoquinoline derivatives.

Scientific Research Applications

Chemistry: 7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline is used as a building block in organic synthesis, particularly in the development of complex molecules with potential pharmaceutical applications.

Biology: In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships of tetrahydroisoquinoline derivatives.

Medicine: The compound has potential therapeutic applications due to its structural similarity to bioactive natural products. It is investigated for its potential use in treating neurological disorders, cardiovascular diseases, and as an anticancer agent.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Lacks the propan-2-yl group, resulting in different chemical and biological properties.

    7-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a methyl group instead of a propan-2-yl group.

    7-Ethyl-1,2,3,4-tetrahydroisoquinoline: Contains an ethyl group at the 7th position, leading to variations in reactivity and biological activity.

Uniqueness: The presence of the propan-2-yl group at the 7th position in 7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline imparts unique steric and electronic effects, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

7-propan-2-yl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9(2)11-4-3-10-5-6-13-8-12(10)7-11/h3-4,7,9,13H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSWFNCSCWWCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(CCNC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
Reactant of Route 5
7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
Reactant of Route 6
7-(Propan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.